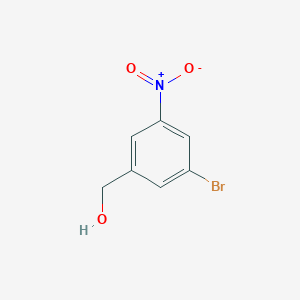
2-Carboxyarabinitol-1,5-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxyarabinitol-1,5-diphosphate (CAD) is a key intermediate in the photosynthetic carbon reduction cycle (PCR) that takes place in plants and certain microorganisms. It is a crucial component in the process of carbon fixation, which is the conversion of atmospheric carbon dioxide into organic compounds that can be used by living organisms. CAD is a molecule that plays a significant role in photosynthesis, and its discovery has led to a better understanding of the process.
Mecanismo De Acción
2-Carboxyarabinitol-1,5-diphosphate plays a crucial role in the PCR by acting as a substrate for the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). SBPase catalyzes the dephosphorylation of 2-Carboxyarabinitol-1,5-diphosphate to form 2-carboxyarabinitol-1-phosphate (CA1P), which is then converted to ribulose-5-phosphate (Ru5P) by the enzyme CA1P phosphatase. Ru5P is then converted back to RuBP, which completes the cycle of carbon fixation.
Efectos Bioquímicos Y Fisiológicos
2-Carboxyarabinitol-1,5-diphosphate is essential for the proper functioning of the PCR and, therefore, for the survival of photosynthetic organisms. It has been shown that reducing the levels of 2-Carboxyarabinitol-1,5-diphosphate in plants leads to a decrease in photosynthetic efficiency and reduced growth. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been implicated in the regulation of the Calvin cycle, which is the process by which G3P is converted to other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Carboxyarabinitol-1,5-diphosphate is a useful tool for studying the regulation of photosynthesis and the factors that affect it. It is relatively easy to measure the levels of 2-Carboxyarabinitol-1,5-diphosphate in plant tissues, and its levels can be used as an indicator of photosynthetic efficiency. However, one limitation of using 2-Carboxyarabinitol-1,5-diphosphate as a tool is that its levels can be affected by factors other than photosynthesis, such as changes in metabolism or stress responses.
Direcciones Futuras
There are many potential future directions for research on 2-Carboxyarabinitol-1,5-diphosphate. One area of interest is the regulation of 2-Carboxyarabinitol-1,5-diphosphate levels in response to environmental stressors, such as high temperatures or drought. Another area of interest is the evolution of the PCR and the role of 2-Carboxyarabinitol-1,5-diphosphate in this process. Additionally, there is potential for using 2-Carboxyarabinitol-1,5-diphosphate as a tool for improving crop yields by optimizing photosynthetic efficiency. Further research on 2-Carboxyarabinitol-1,5-diphosphate could lead to a better understanding of photosynthesis and its regulation, as well as potential applications in agriculture and biotechnology.
Aplicaciones Científicas De Investigación
2-Carboxyarabinitol-1,5-diphosphate has been extensively studied in scientific research, particularly in the field of plant physiology. It has been used as a tool to understand the regulation of photosynthesis and the factors that affect it. 2-Carboxyarabinitol-1,5-diphosphate has also been used to study the effects of environmental stressors, such as high temperatures and drought, on photosynthesis. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been used as a marker to study the evolution of photosynthesis in different organisms.
Propiedades
Número CAS |
146758-08-9 |
|---|---|
Nombre del producto |
2-Carboxyarabinitol-1,5-diphosphate |
Fórmula molecular |
C6H14O13P2 |
Peso molecular |
356.11 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
Clave InChI |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Otros números CAS |
27442-42-8 |
Sinónimos |
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 1,2-propanediol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



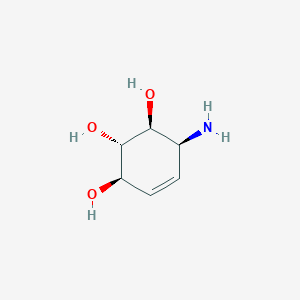

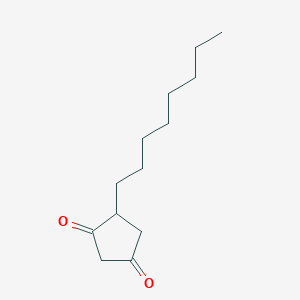
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

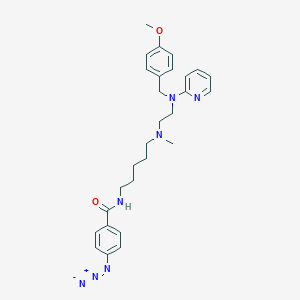
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
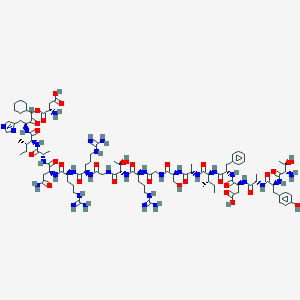
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)



